molecular formula C11H13Cl2NO2 B13355954 (2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13355954
M. Wt: 262.13 g/mol
InChI Key: GZACFWPRUJGFMZ-FTCYEJDNSA-N
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Description

(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a 4-chlorophenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid
  • (2S)-3-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid
  • (2S)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

(2S)-3-(4-chlorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9?,10-;/m0./s1

InChI Key

GZACFWPRUJGFMZ-FTCYEJDNSA-N

Isomeric SMILES

C1CN[C@@H](C1C2=CC=C(C=C2)Cl)C(=O)O.Cl

Canonical SMILES

C1CNC(C1C2=CC=C(C=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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